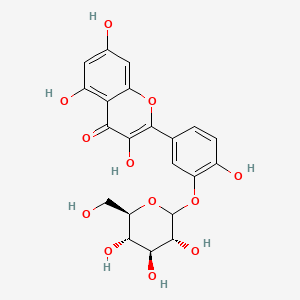

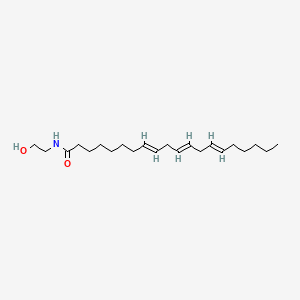

(8E,11E,14E)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

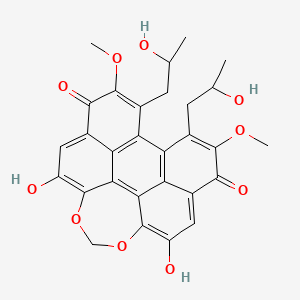

N-(2-hydroxyethyl)eicosa-8,11,14-trienamide is a N-acylethanolamine.

Aplicaciones Científicas De Investigación

Synthesis and Biochemical Labeling

A study by Yang, Reardon, and Frey (1984) in "Biochemistry" describes derivatives of heptakis[4,4',4"-phosphinidynetris(benzenemethanamine)]undecagold, a complex molecule. This research involved synthesis of undecagold complexes with various functional groups per molecule, such as bromoacetyl and maleimido groups, for potential applications in alkylating proteins for electron microscopy (Yang, Reardon, & Frey, 1984).

Phosphodiesterase Type 4 Inhibitors

Raboisson et al. (2003) in the "European Journal of Medicinal Chemistry" explored pyrazolo[1,5-a]-1,3,5-triazines as bioisosteric replacements for adenine derivatives, leading to the discovery of potent phosphodiesterase type 4 inhibitors. This research contributes to understanding the biochemical applications of complex organic molecules (Raboisson et al., 2003).

Carcinogenicity Tests

A study by Van Duuren et al. (1978) in "Cancer Research" examined the carcinogenic activity of various flame retardants, including tris(2,3-dibromopropyl)phosphate, in mice. This research provides insights into the carcinogenic potential of certain complex compounds (Van Duuren et al., 1978).

Histone Deacetylase Inhibition

In the "Journal of Medicinal Chemistry," Remiszewski et al. (2003) report on N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with antitumor activity. This study is significant in the field of cancer research, especially in understanding the role of specific molecular inhibitors (Remiszewski et al., 2003).

Monoacylglycerol Hydrolysis Inhibitors

Cisneros et al. (2007) in the "Journal of Medicinal Chemistry" synthesized heterocyclic analogues of 2-arachidonoylglycerol to study their effects on monoacylglycerol lipase and fatty acid amide hydrolase activities. This research is crucial in developing drugs targeting these enzymes (Cisneros et al., 2007).

Synthesis of Tetra-deuterated Compounds

Cheng et al. (2008) in the "Journal of Labelled Compounds & Radiopharmaceuticals" detailed the synthesis of tetra-deuterated pAEA for quantitative analysis in biological studies, demonstrating the importance of creating stable isotopic variants for research (Cheng et al., 2008).

Environmental Impact Studies

Cortez et al. (2012) in "Environmental Pollution" investigated the toxicity of Triclosan in marine organisms. This study is significant in understanding the environmental impact of widely used compounds (Cortez et al., 2012).

Fatty Acid Supplementation

Mas et al. (2012) in "Clinical Chemistry" developed a method to measure lipid mediators in human blood following n-3 fatty acid supplementation, highlighting the biochemical processes involved in inflammation resolution (Mas et al., 2012).

Phospholipase A2 Inhibitors

Holmeide and Skattebol (2000) synthesized trifluoromethyl ketones as potential inhibitors of cytosolic phospholipase A2, indicating the potential of complex molecules in developing specific enzyme inhibitors (Holmeide & Skattebol, 2000).

Propiedades

Fórmula molecular |

C22H39NO2 |

|---|---|

Peso molecular |

349.5 g/mol |

Nombre IUPAC |

(8E,11E,14E)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide |

InChI |

InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,24H,2-5,8,11,14-21H2,1H3,(H,23,25)/b7-6+,10-9+,13-12+ |

Clave InChI |

ULQWKETUACYZLI-YHTMAJSVSA-N |

SMILES isomérico |

CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)NCCO |

SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)NCCO |

SMILES canónico |

CCCCCC=CCC=CCC=CCCCCCCC(=O)NCCO |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]-oxomethyl]-1,5-dimethyl-4-pyrrolo[3,2-c]quinolinone](/img/structure/B1234066.png)

![(17S)-5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde](/img/structure/B1234080.png)

![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4-methyl-17-(3-methylbutanoyloxy)-16-[(2R)-2-methyloxiran-2-yl]-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-18-yl]methyl 3-methylbutanoate](/img/structure/B1234081.png)